molecular formula C13H19NO B15279232 Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol

Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol

Cat. No.: B15279232
M. Wt: 205.30 g/mol
InChI Key: XTACUFSBKWAURO-WCQYABFASA-N
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Description

Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides as the starting material.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo further reduction to modify the pyrrolidine ring or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like benzyl halides and other alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups to the benzyl moiety .

Scientific Research Applications

Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-methylpyrrolidin-3-yl)methanol: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.

    (3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group, which may affect its reactivity and interactions.

Uniqueness

Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its chiral nature and the presence of both benzyl and hydroxymethyl groups make it a versatile compound for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)9-14(11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1

InChI Key

XTACUFSBKWAURO-WCQYABFASA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1CC2=CC=CC=C2)CO

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)CO

Origin of Product

United States

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